

# common isobaric interferences in Strontium-86 measurement

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## Compound of Interest

Compound Name: Strontium-86

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## Technical Support Center: Strontium-86 Measurement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common isobaric interferences encountered during **Strontium-86** (Sr-86) analysis, particularly by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

### Troubleshooting Guides

#### Issue: Inaccurate or high $^{86}\text{Sr}$ signal and inconsistent $^{87}\text{Sr}/^{86}\text{Sr}$ ratios.

Possible Cause: Direct isobaric interference from Krypton-86 ( $^{86}\text{Kr}$ ), which is often present as an impurity in the argon plasma gas used in ICP-MS.[\[1\]](#)[\[2\]](#)

#### Troubleshooting Steps:

- Gas Blank Analysis:
  - Protocol: Analyze the argon gas blank (without introducing a sample) to measure the background signal at m/z 86.
  - Expected Outcome: A non-zero signal at m/z 86 indicates the presence of  $^{86}\text{Kr}$ .

- On-mass Baseline Correction:
  - Protocol: Before analyzing samples, perform an on-mass baseline measurement to determine the background signal intensity at  $m/z$  86, which is primarily from  $^{86}\text{Kr}$ . This background is then subtracted from the total signal measured during sample analysis.[\[2\]](#)
  - Instrumentation: This is a standard feature in most modern ICP-MS software.
- Mathematical Correction using another Krypton isotope:
  - Protocol: Monitor an interference-free krypton isotope, such as  $^{83}\text{Kr}$ . Use the natural isotopic abundance of krypton to calculate the contribution of  $^{86}\text{Kr}$  to the signal at  $m/z$  86 and subtract it from the measured signal. The natural isotopic ratio of  $^{83}\text{Kr}/^{86}\text{Kr}$  is approximately 0.66474.[\[3\]](#)
  - Equation: Corrected  $^{86}\text{Sr}$  Signal = Total Signal at  $m/z$  86 - (Measured  $^{83}\text{Kr}$  Signal / 0.66474)
- Use of High-Purity Argon:
  - Protocol: If  $^{86}\text{Kr}$  interference is persistent and problematic, consider using a higher purity grade of argon gas with lower krypton content.

## Issue: Inaccurate $^{87}\text{Sr}/^{86}\text{Sr}$ ratios, particularly in samples with high Rubidium content.

Possible Cause: Isobaric interference of Rubidium-87 ( $^{87}\text{Rb}$ ) on Strontium-87 ( $^{87}\text{Sr}$ ).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This is a significant challenge as  $^{87}\text{Rb}$  and  $^{87}\text{Sr}$  have virtually identical masses.[\[4\]](#)

### Troubleshooting Steps:

- Mathematical Correction using  $^{85}\text{Rb}$ :
  - Protocol: Measure the signal of the non-interfering  $^{85}\text{Rb}$  isotope and use the natural  $^{85}\text{Rb}/^{87}\text{Rb}$  isotopic ratio (approximately 2.593) to calculate the contribution of  $^{87}\text{Rb}$  to the signal at  $m/z$  87.[\[3\]](#) This calculated value is then subtracted from the total signal at  $m/z$  87.

- Limitation: This correction can introduce significant bias when the Rb/Sr concentration ratio is high (e.g., greater than 0.1).[\[4\]](#)[\[12\]](#)
- Chromatographic Separation:
  - Protocol: Prior to ICP-MS analysis, use ion-exchange chromatography to chemically separate strontium from rubidium in the sample solution.[\[5\]](#)[\[7\]](#) This is a common practice for high-precision measurements using techniques like Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector ICP-MS (MC-ICP-MS).[\[5\]](#)
- Chemical Resolution using a Collision/Reaction Cell (CRC) with a reactive gas (ICP-MS/MS):
  - Protocol: Employ a triple quadrupole ICP-MS (ICP-QQQ) with a reactive gas like oxygen ( $O_2$ ) or a  $CH_3F/He$  mixture.[\[4\]](#)[\[5\]](#)[\[6\]](#) Strontium reacts with the gas to form a product ion at a different mass, while rubidium does not react or reacts much slower.[\[5\]](#)[\[6\]](#) For example, with  $O_2$ ,  $^{87}Sr^+$  is measured as  $^{87}Sr^{16}O^+$  at  $m/z$  103, free from  $^{87}Rb^+$  interference.[\[5\]](#)[\[6\]](#)[\[13\]](#)
  - Instrumentation Settings: The first quadrupole is set to  $m/z$  87, allowing only ions with this mass-to-charge ratio to enter the CRC. Inside the cell,  $Sr^+$  reacts with  $O_2$ . The second quadrupole is then set to  $m/z$  103 to measure the resulting  $^{87}Sr^{16}O^+$ .

## Issue: Unexplained elevated signals at $m/z$ 86 and other strontium isotopes.

Possible Cause: Doubly-charged ion interferences from Rare Earth Elements (REEs), particularly Ytterbium (Yb) and Erbium (Er).[\[1\]](#)[\[3\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

### Troubleshooting Steps:

- Identification of Doubly-Charged Interferences:
  - Protocol: Monitor for the presence of doubly-charged REE ions by measuring at half-masses. For example, to check for Ytterbium interference on strontium, monitor  $m/z$  86.5 for  $^{173}Yb^{2+}$ .[\[3\]](#)[\[16\]](#)
- Mathematical Correction:

- Protocol: If doubly-charged REE ions are detected, their contribution to the strontium isotope signals can be calculated and subtracted. This requires determining the mass bias for the interfering element, which can be done by measuring the ratio of two of its isotopes (e.g.,  $^{171}\text{Yb}^{2+}/^{173}\text{Yb}^{2+}$ ) and comparing it to the known natural isotopic ratio.[15]
- Instrument Tuning:
  - Protocol: Optimize ICP-MS operating conditions to minimize the formation of doubly-charged ions. This can involve adjusting parameters like RF power and nebulizer gas flow rate.[12]

## Issue: Broad, low-level background signals interfering with strontium peaks.

Possible Cause: Polyatomic (molecular) interferences, such as those formed from the sample matrix (e.g., calcium).[4][12][15]

Troubleshooting Steps:

- Collision Cell with an Inert Gas (Kinetic Energy Discrimination - KED):
  - Protocol: Use a collision cell filled with an inert gas like helium. Polyatomic ions are larger than atomic ions and will undergo more collisions, losing more kinetic energy. An energy barrier at the exit of the cell then prevents these lower-energy polyatomic ions from reaching the detector, while allowing the strontium ions to pass through.[6][13]
  - Note: KED is not effective for removing isobaric interferences like  $^{86}\text{Kr}$  or  $^{87}\text{Rb}$ . [6][13]
- Sample Dilution:
  - Protocol: Diluting the sample can reduce the concentration of the matrix elements that form polyatomic interferences.

## Frequently Asked Questions (FAQs)

Q1: What are the most common isobaric interferences for **Strontium-86**?

A1: The most significant direct isobaric interference on **Strontium-86** ( $^{86}\text{Sr}$ ) is Krypton-86 ( $^{86}\text{Kr}$ ), an impurity in the argon gas used for the plasma.[1][2] Additionally, doubly-charged ions of certain Rare Earth Elements, such as  $^{172}\text{Yb}^{2+}$ , can interfere with  $^{86}\text{Sr}^+$ . [1]

Q2: Why is Rubidium-87 interference a concern when measuring **Strontium-86**?

A2: While  $^{87}\text{Rb}$  interferes with  $^{87}\text{Sr}$ , not  $^{86}\text{Sr}$ , the accurate measurement of the  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio is often the primary goal of the analysis.[4][9][10][11] An inaccurate  $^{87}\text{Sr}$  measurement due to  $^{87}\text{Rb}$  interference will lead to an incorrect  $^{87}\text{Sr}/^{86}\text{Sr}$  ratio.

Q3: How can I remove Rubidium interference?

A3: There are three main approaches:

- Mathematical Correction: Measure  $^{85}\text{Rb}$  and calculate the  $^{87}\text{Rb}$  contribution. This is suitable for low Rb/Sr ratios.[3][4]
- Chromatographic Separation: Physically remove Rb from the sample before analysis.[5]
- Chemical Resolution (ICP-MS/MS): Use a reactive gas in a collision/reaction cell to shift the mass of  $\text{Sr}^+$ , separating it from  $\text{Rb}^+$ . [5][6][13]

Q4: What are polyatomic interferences and how do they affect strontium analysis?

A4: Polyatomic interferences are molecular ions formed in the plasma from the sample matrix and plasma gases. Examples include calcium argides (e.g.,  $^{46}\text{Ca}^{40}\text{Ar}^+$ ) and calcium dimers.[4][12][15] They can create background signals that overlap with the strontium isotope peaks, leading to inaccurate measurements. These are typically removed using Kinetic Energy Discrimination (KED) in a collision cell.[13]

Q5: Can hydride formation interfere with **Strontium-86** measurement?

A5: Yes, it is possible for hydrides to form in the plasma. For instance,  $^{85}\text{Rb}^1\text{H}^+$  could potentially interfere with  $^{86}\text{Sr}^+$ . While less commonly cited as a major issue for strontium compared to other elements, it's a known interference type in ICP-MS.[17][18] The formation of hydrides can be minimized by optimizing instrument conditions to ensure a hot, dry plasma.[17]

## Data Presentation

Table 1: Key Isobaric Interferences in Strontium Isotope Analysis

Target Isotope	Mass (m/z)	Interfering Species	Natural Abundance of Interfering Isotope (%)
$^{84}\text{Sr}$	84	$^{84}\text{Kr}$ , $^{168}\text{Er}^{2+}$	56.987, 26.978
$^{86}\text{Sr}$	86	$^{86}\text{Kr}$ , $^{172}\text{Yb}^{2+}$	17.279, 21.83
$^{87}\text{Sr}$	87	$^{87}\text{Rb}$ , $^{174}\text{Yb}^{2+}$	27.83, 31.83
$^{88}\text{Sr}$	88	$^{176}\text{Yb}^{2+}$	12.76

Table 2: Correction Methods for Common Interferences

Interference Type	Interfering Species	Common Correction Method	Principle
Isobaric (direct)	$^{86}\text{Kr}$ on $^{86}\text{Sr}$	Mathematical Correction / Blank Subtraction	Subtracting the contribution of $^{86}\text{Kr}$ based on measurement of another Kr isotope (e.g., $^{83}\text{Kr}$ ) or a gas blank. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Isobaric (indirect)	$^{87}\text{Rb}$ on $^{87}\text{Sr}$	Mathematical Correction	Subtracting the $^{87}\text{Rb}$ signal based on the measurement of $^{85}\text{Rb}$ . <a href="#">[3]</a>
Chromatographic Separation	Physical separation of Sr and Rb before analysis. <a href="#">[5]</a>		
Chemical Resolution (ICP-MS/MS)	Selective reaction of $\text{Sr}^+$ with a gas (e.g., $\text{O}_2$ ) to form a new ion at a different mass (e.g., $^{87}\text{Sr}^{16}\text{O}^+$ at $m/z$ 103). <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[13]</a>		
Doubly-Charged Ions	$\text{REE}^{2+}$ (e.g., $^{172}\text{Yb}^{2+}$ )	Mathematical Correction / Instrument Tuning	Monitoring half-masses (e.g., $m/z$ 86.5 for $^{173}\text{Yb}^{2+}$ ) to calculate and subtract the interference. <a href="#">[3]</a> <a href="#">[15]</a> Optimizing plasma conditions to reduce $\text{M}^{2+}$ formation. <a href="#">[12]</a>
Polyatomic Ions	e.g., Ca-argides, Ca-dimers	Kinetic Energy Discrimination (KED)	Using a collision cell with an inert gas to filter out larger polyatomic ions based

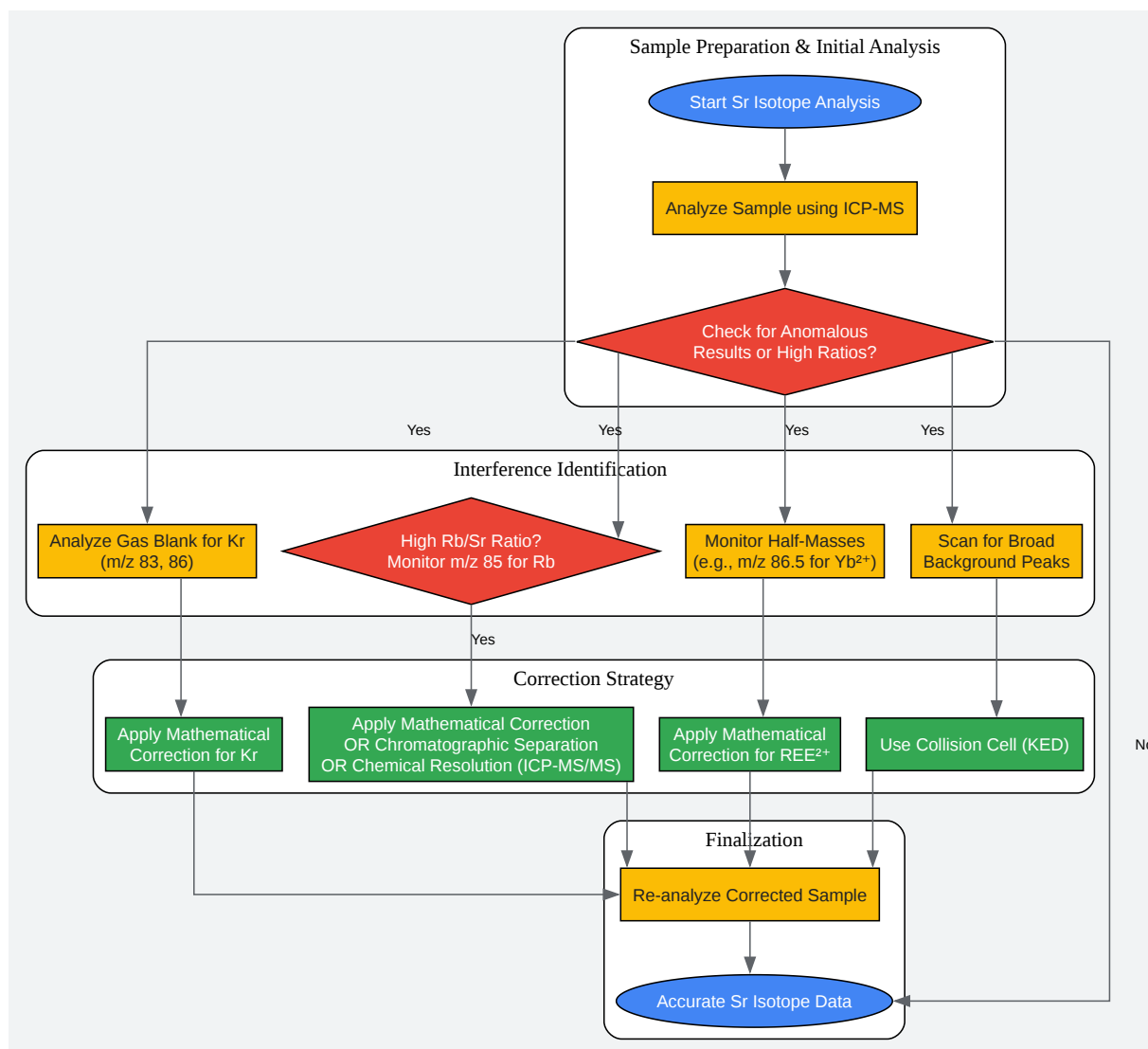
on their lower kinetic  
energy after collisions.

[13]

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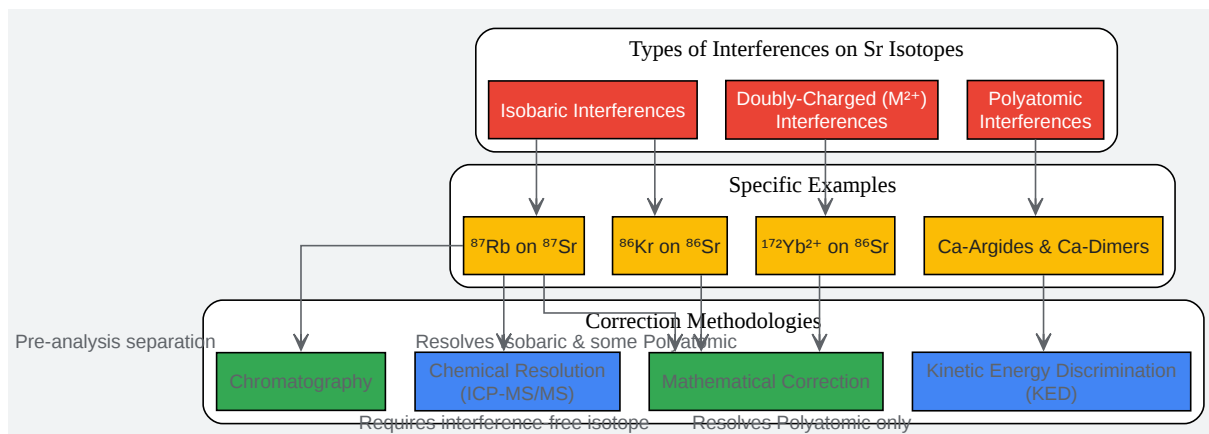
## Mandatory Visualization





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Caption: Workflow for identifying and correcting interferences in Sr analysis.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)